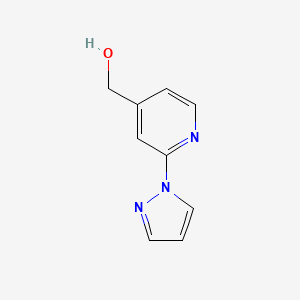

(1H-ピラゾール-1-イル)ピリジン-4-イル)メタノール

概要

説明

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

C–H結合官能基化

この化合物は、内部アルキンを用いたRh(III)触媒によるC–H結合官能基化に用いられています。 このプロセスにより、さまざまな化学合成において貴重なC–Hアルケニル化生成物またはインダゾール生成物を選択的に合成することができます .

抗癌研究

抗癌特性に関して、この化合物の設計、合成、評価についての研究が行われています。 この化合物上のさまざまな置換基は、さまざまな抗腫瘍活性を示し、癌治療における可能性を強調しています .

生物活性

この化合物のピラゾールコアは、抗マラリア、抗炎症、解熱、抗真菌、抗ウイルス、抗うつ、抗菌、抗腫瘍、抗酸化、および抗フィラリア特性を含む、幅広い生物活性を示すことで知られています .

触媒特性

カテコールからo-キノンへの変換などの酸化反応において、この化合物から誘導されたピラゾール系配位子の触媒特性を評価する研究が行われています .

農薬用途

この化合物の誘導体を含むピラゾールは、その生物活性プロファイルにより、農薬業界において、殺虫剤や除草剤の有効成分として使用されています .

配位化学

配位化学では、ピラゾール誘導体は、材料科学や触媒などのさまざまな分野で応用できる、金属との錯体を形成するために使用されます .

作用機序

Target of Action

It’s worth noting that compounds with a similar structure, such as phenylpyrazole derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf .

Mode of Action

Research on similar compounds suggests that they may undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

Compounds with similar structures have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound might interact with the biochemical pathways of Leishmania and Plasmodium species .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .

生化学分析

Biochemical Properties

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol and catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the catalytic activity. Additionally, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol can form complexes with other metal ions, further influencing its biochemical properties and interactions .

Cellular Effects

The effects of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol can modulate the activity of enzymes involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol in in vitro and in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular functions, such as enhanced enzyme activity and improved metabolic efficiency . At higher doses, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental at specific dosage levels .

Metabolic Pathways

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity within these pathways . For example, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is influenced by the presence of transporters that recognize and facilitate the movement of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol . Additionally, binding proteins can sequester the compound, affecting its distribution and availability within the cell .

Subcellular Localization

The subcellular localization of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for the compound’s role in regulating cellular processes and maintaining cellular health .

生物活性

The compound (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, based on various studies and findings.

Chemical Structure and Properties

The chemical structure of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol features a pyrazole ring linked to a pyridine moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 201.25 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole and pyridine derivatives. For instance, compounds similar to (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. In one study, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole derivative | S. aureus | 15 |

| Pyrazole derivative | E. coli | 12 |

Anti-inflammatory Activity

The anti-inflammatory potential of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol has been evaluated using in vitro assays measuring cytokine release. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 | 50 | 30 |

The biological activities of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Antioxidant Activity : It has shown potential in scavenging free radicals, which contributes to its anti-inflammatory effects .

- Gene Regulation : The compound may modulate the expression of genes involved in inflammatory responses and apoptosis pathways.

Case Studies

A notable case study examined the effects of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol on inflammation in a murine model. Mice treated with the compound exhibited reduced paw edema and lower levels of inflammatory markers compared to controls .

特性

IUPAC Name |

(2-pyrazol-1-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHPRICBVQCCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。